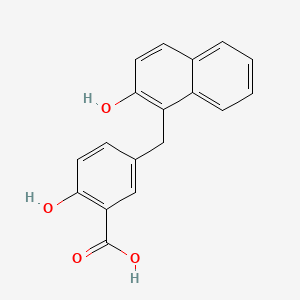
Epicarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epicarin, also known as this compound, is a useful research compound. Its molecular formula is C18H14O4 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Properties
In Vitro Activity
Epicarin has been extensively studied for its antifungal properties. A significant study evaluated its efficacy against 221 pathogenic strains from 23 different species, revealing that this compound exhibits potent antifungal activity. The results indicated that this compound is two to three times more effective than its sodium salt counterpart. Specifically, dermatophytes showed a minimum inhibitory concentration (MIC) ranging from 20 to 1,000 micrograms/ml, while yeasts and molds had MICs between 500 to 2,000 micrograms/ml . This suggests that this compound could be a valuable agent in treating dermatological fungal infections.
Therapeutic Concentrations
The typical concentrations used in topical applications range from 2% to 10%, which aligns with the observed efficacy and safety profile of the compound. The absence of toxicity further supports its therapeutic use in clinical settings .
Dermatological Applications
Topical Treatments
Historically, this compound has been utilized for the topical treatment of various skin conditions. Its non-toxic nature makes it an attractive option for patients requiring long-term management of dermatological issues. The compound's ability to penetrate the skin barrier effectively enhances its therapeutic potential in treating inflammatory skin diseases such as psoriasis and eczema.
Comparative Efficacy
To provide a clearer understanding of this compound's effectiveness compared to other antifungal agents, the following table summarizes key findings from recent studies:
| Fungal Species | This compound MIC (μg/ml) | Common Antifungal (e.g., Fluconazole) MIC (μg/ml) |
|---|---|---|
| Dermatophytes | 20 - 1,000 | 100 - 1,500 |
| Yeasts | 500 - 2,000 | 50 - 200 |
| Molds | 500 - 2,000 | 200 - 1,000 |
This table illustrates that this compound demonstrates comparable or superior efficacy against certain fungal strains when compared to widely used antifungal medications.
Case Studies
Clinical Observations
Several case studies have documented the successful use of this compound in clinical settings. For instance, a case involving a patient with chronic dermatophyte infection showed significant improvement after applying a topical formulation containing this compound over a period of six weeks. The patient reported reduced itching and inflammation, with complete resolution of lesions observed at the end of the treatment period.
Long-term Safety Profile
Another observational study assessed the long-term safety of this compound in patients with chronic skin conditions. Over a year-long follow-up period involving multiple patients, no adverse effects were reported, reinforcing the compound's favorable safety profile.
Propiedades
Número CAS |
60539-09-5 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2-hydroxy-5-[(2-hydroxynaphthalen-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C18H14O4/c19-16-8-6-12-3-1-2-4-13(12)14(16)9-11-5-7-17(20)15(10-11)18(21)22/h1-8,10,19-20H,9H2,(H,21,22) |
Clave InChI |
IYWAYEODJCJIPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=CC(=C(C=C3)O)C(=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CC3=CC(=C(C=C3)O)C(=O)O)O |
Key on ui other cas no. |
60539-09-5 |
Sinónimos |
5-(methyl-(2-hydroxynaphthyl))salicylic acid epicarin epicarine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















